4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Description
4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as MTQB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTQB is a heterocyclic molecule that contains a quinoline and benzamide moiety, which makes it a promising candidate for drug development.
Scientific Research Applications
PET Ligand for δ-Subunit-Containing γ-Aminobutyric Acid Type A Receptors
The compound has been used in the synthesis and pharmacological evaluation of a brain penetrant PET ligand selective for the δ-subunit-containing γ-aminobutyric acid type A receptors . This is significant because the α4/6βδ-containing GABA A receptors are involved in a number of brain diseases .
Radiosynthesis
The compound has been used in the radiosynthesis of [11C]DS2OMe ([ C]1), a candidate radiotracer . This is important in the field of nuclear medicine for the visualization of the δ-containing GABA A receptors .
Anti-tubercular Agents
The compound has been used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents . These derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Chemosensor for Silver Ions
A similar compound, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine, has been found to be a highly selective chemosensor for Ag+ ion in a methanol–water (1 : 1 v/v) mixture over other metal ions . The limit of detection (LOD) is 5.0 × 10−6 mol L−1 .
properties
IUPAC Name |
4-methoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-27-18-10-7-16(8-11-18)21(24)22-17-9-6-15-4-2-12-23(19(15)14-17)29(25,26)20-5-3-13-28-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRKDNZXMUIHNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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